Guanosine, 5'-amino-5'-deoxy-
Overview
Description
Guanosine is a purine nucleoside in which guanine is attached to ribofuranose via a beta-N (9)-glycosidic bond . It is functionally related to guanine . When guanine is attached by its N9 nitrogen to the C1 carbon of a deoxyribose ring, it is known as deoxyguanosine .
Synthesis Analysis
The synthesis of the 5’-amino-2’,5’-dideoxy analogs of adenosine, cytidine, guanosine, inosine, and uridine from their respective naturally occurring nucleosides involves the reduction of 5’-azido-2’,5’-dideoxy intermediates using the Staudinger reaction .Molecular Structure Analysis
The molecular structure of Guanosine, 5’-amino-5’-deoxy- is described by the IUPAC name (2R,3R,4S,5R)-2-(2-amino-6-hydroxy-9H-purin-9-yl)-5-(aminomethyl)tetrahydrofuran-3,4-diol .Chemical Reactions Analysis
Guanosine and its derivatives have the ability to self-assemble via a unique topological pluralism — as isolated nucleobases, discrete macrocyclic quartets, and virtually infinite linear ribbons — that endows them with a considerable functional versatility .Physical And Chemical Properties Analysis
Guanosine is a white, crystalline powder with no odor and mild saline taste . It is very soluble in acetic acid, slightly soluble in water, insoluble in ethanol, diethyl ether, benzene, and chloroform .Scientific Research Applications
Inhibitors of GDP-Mannose Dehydrogenase
Guanosine, 5'-amino-5'-deoxy- has been utilized to develop inhibitors for GDP-mannose dehydrogenase, a key enzyme in the biosynthetic pathway of alginates in Pseudomonas aeruginosa mucoid strains. This application has significant implications for targeting mucoid strains of Pseudomonas aeruginosa, which are important in various medical and biochemical contexts (Elloumi et al., 1992).
Synthesis of Modified Nucleosides
The compound has been synthesized for the creation of modified nucleosides, such as 3′-Amino-3′-deoxyguanosine. These modified nucleosides have a wide range of applications in biochemical and pharmaceutical research (Zhang, Cui, & Zhang, 2003).
Template-Directed Synthesis
Guanosine, 5'-amino-5'-deoxy- derivatives have been shown to be effective in template-directed syntheses, demonstrating enhanced nucleophilicity, which is essential in the formation of nucleoside derivatives and oligonucleotides (Zieliński & Orgel, 1985).
Enzymatic Synthesis and RNA Modification
This compound has been used to initiate T7 RNA polymerase promoted transcriptions, leading to the production of modified RNA. Such modifications have potential applications in biotechnology and genetic research (Williamson & Hodgson, 2008).
Universal Initiator Nucleotides for RNA Synthesis
The chemical synthesis of modified guanosine nucleotides, such as 5'-amino-hexaethylene glycol guanosine nucleotides, and their incorporation into RNA demonstrate the utility of Guanosine, 5'-amino-5'-deoxy- in RNA conjugate formation for biochemical applications (Schlatterer & Jäschke, 2006).
Hammerhead Ribozymes Stabilization
Novel 5′-amino-5′-deoxy-2′-O-methyl nucleosides have been synthesized and incorporated into hammerhead ribozymes. This application is crucial for understanding and developing ribozyme-based therapeutic agents and molecular biology tools (Matulić-Adamić et al., 1997).
Biosynthesis of Guanosine-Triphosphate
The compound has been used in studies exploring the biosynthesis of (deoxy)guanosine-5'-triphosphate, which is a critical precursor for DNA and RNA synthesis in vivo. This research has implications for biotechnological applications, particularly in PCR and other molecular biology techniques (Yao, Ding, & Ou, 2019).
Safety And Hazards
Future Directions
Guanosine and its derivatives have been used for designing functional supramolecular assemblies. Many programs have been launched to fine-tune the chemical properties of guanine derivatives, to make them usable under different experimental conditions, such as in organic or aqueous environments, and responsive to external stimuli, such as ionic strength, pH, light, or temperature .
properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1,11H2,(H3,12,14,15,19)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWYSPSHBRXOGR-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CN)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CN)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Amino-5'-deoxyguanosine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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